N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Description

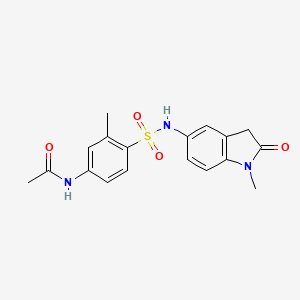

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a substituted indoline core. Its structure comprises a phenylacetamide backbone linked to a sulfamoyl group at the para position, which is further substituted with a 1-methyl-2-oxoindolin-5-yl moiety.

Properties

IUPAC Name |

N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-11-8-14(19-12(2)22)5-7-17(11)26(24,25)20-15-4-6-16-13(9-15)10-18(23)21(16)3/h4-9,20H,10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXBJBCHQHLCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-methyl-2-oxoindoline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-methyl-4-aminophenyl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Compared to isoxazole-containing derivatives , the target’s indoline core may confer distinct electronic properties due to its fused bicyclic structure.

- Compound 54 () shares the indoline-sulfamoyl-acetamide framework but includes a trifluoromethyl group and a polyethylene glycol-like chain, which could improve solubility or target specificity .

Physicochemical Properties

Biological Activity

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C20H21N3O4S

- Molecular Weight : 399.5 g/mol

- IUPAC Name : 1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-3H-indole-5-sulfonamide

- PubChem CID : 24602885

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O4S |

| Molecular Weight | 399.5 g/mol |

| IUPAC Name | 1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-3H-indole-5-sulfonamide |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of microorganisms.

The compound primarily acts by inhibiting bacterial protein synthesis, which is critical for bacterial growth and replication. This inhibition leads to bactericidal effects, especially noted in Gram-positive bacteria.

Efficacy Data

The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

| Escherichia coli | >125 | Bacteriostatic |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Moderate activity |

These findings suggest that the compound has a broad spectrum of activity, with particular efficacy against MRSA and other clinically relevant strains.

Anticancer Activity

Preliminary studies have indicated that this compound may also possess anticancer properties.

Case Studies

-

In Vitro Studies :

- The compound was tested against various cancer cell lines, including pancreatic and gastric cancer cells.

- Results showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating potential as an anticancer agent.

-

Mechanistic Insights :

- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- It also inhibits cell proliferation by interfering with the cell cycle, particularly at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.